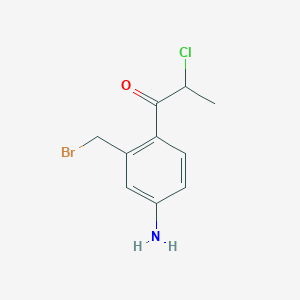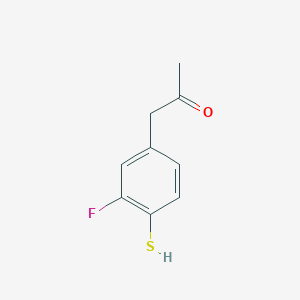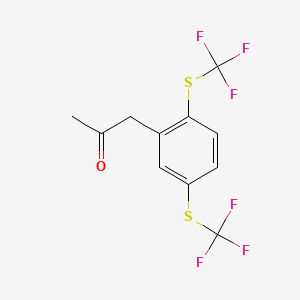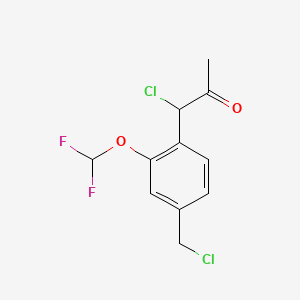
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones. These compounds are often used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving chlorinated compounds.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions can provide insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(4-chloromethylphenyl)propan-2-one: Similar structure but lacks the difluoromethoxy group.
1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: Similar structure but has a methoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one may impart unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H10Cl2F2O2 |
|---|---|
Peso molecular |
283.09 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(chloromethyl)-2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)8-3-2-7(5-12)4-9(8)17-11(14)15/h2-4,10-11H,5H2,1H3 |
Clave InChI |
AALTUGGKZRBSEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)CCl)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


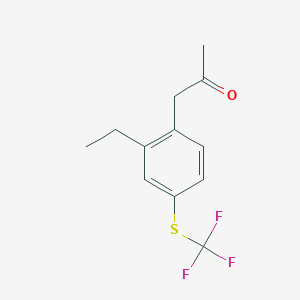
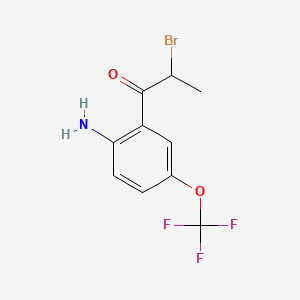
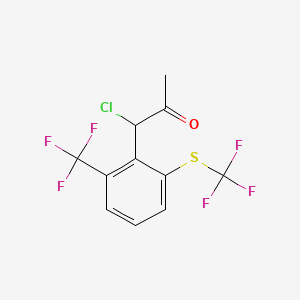

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)


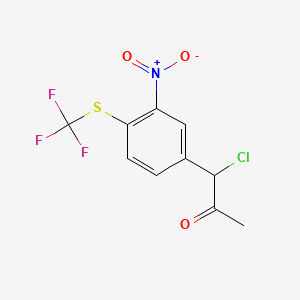
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
